N-benzhydryl-1H-imidazo[4,5-b]pyridin-7-amine;hydrochloride
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Overview
Description
N-benzhydryl-1H-imidazo[4,5-b]pyridin-7-amine;hydrochloride is a compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazo[4,5-b]pyridine core, which is a fused heterocyclic system, and a benzhydryl group attached to the nitrogen atom of the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2,3-diaminopyridine with a suitable carbonyl compound, such as formaldehyde, to form the imidazo[4,5-b]pyridine ring system . The benzhydryl group can then be introduced via a nucleophilic substitution reaction using benzhydryl chloride under basic conditions .
Industrial Production Methods
Industrial production of N-benzhydryl-1H-imidazo[4,5-b]pyridin-7-amine;hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-1H-imidazo[4,5-b]pyridin-7-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl group or the imidazo[4,5-b]pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzhydryl chloride, various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-benzhydryl-1H-imidazo[4,5-b]pyridin-7-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-benzhydryl-1H-imidazo[4,5-b]pyridin-7-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
N-benzhydryl-1H-imidazo[4,5-b]pyridin-7-amine;hydrochloride can be compared with other imidazopyridine derivatives, such as:
Rimegepant: Used for the treatment of migraines.
Telcagepant: Investigated for migraine treatment.
Ralimetinib: Explored for cancer and Proteus syndrome.
Miransertib: Investigated for Proteus syndrome.
These compounds share the imidazopyridine core but differ in their substituents and specific applications, highlighting the versatility and potential of this class of compounds .
Properties
CAS No. |
40497-73-2 |
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Molecular Formula |
C19H17ClN4 |
Molecular Weight |
336.8 g/mol |
IUPAC Name |
N-benzhydryl-1H-imidazo[4,5-b]pyridin-7-amine;hydrochloride |
InChI |
InChI=1S/C19H16N4.ClH/c1-3-7-14(8-4-1)17(15-9-5-2-6-10-15)23-16-11-12-20-19-18(16)21-13-22-19;/h1-13,17H,(H2,20,21,22,23);1H |
InChI Key |
NBGLEGQUADDLBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC3=C4C(=NC=C3)N=CN4.Cl |
Origin of Product |
United States |
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